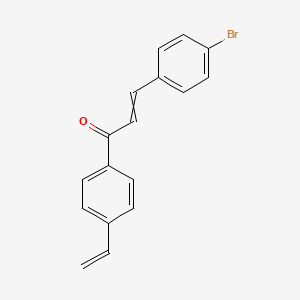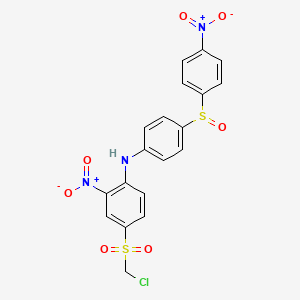
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine is a complex organic compound characterized by its unique structural features, including chloromethyl, sulfonyl, nitro, and sulfinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine typically involves multiple steps, starting from readily available precursors. One common approach involves the chloromethylation of a sulfonyl-substituted aromatic compound, followed by nitration and subsequent sulfinylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The nitro and sulfinyl groups can be further oxidized to form corresponding sulfonic acids and nitroso derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfonic acids and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Nitrophenyl)sulfonyl)morpholine
- 4-Nitrophenyl benzylsulfonate
Uniqueness
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine stands out due to its combination of chloromethyl, sulfonyl, nitro, and sulfinyl groups, which confer unique reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and potential biological activities.
Eigenschaften
CAS-Nummer |
56947-97-8 |
|---|---|
Molekularformel |
C19H14ClN3O7S2 |
Molekulargewicht |
495.9 g/mol |
IUPAC-Name |
4-(chloromethylsulfonyl)-2-nitro-N-[4-(4-nitrophenyl)sulfinylphenyl]aniline |
InChI |
InChI=1S/C19H14ClN3O7S2/c20-12-32(29,30)17-9-10-18(19(11-17)23(26)27)21-13-1-5-15(6-2-13)31(28)16-7-3-14(4-8-16)22(24)25/h1-11,21H,12H2 |
InChI-Schlüssel |
VRHCECFQINDBLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)CCl)[N+](=O)[O-])S(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


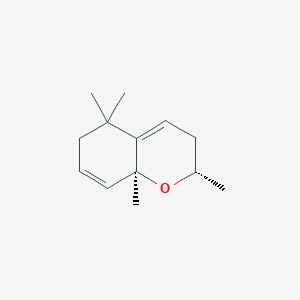
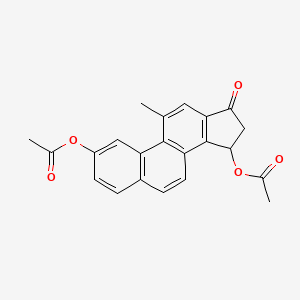
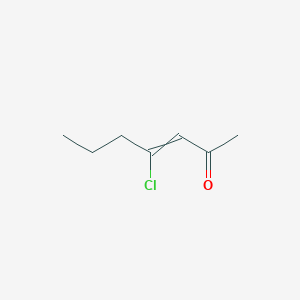
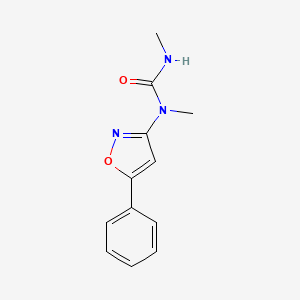
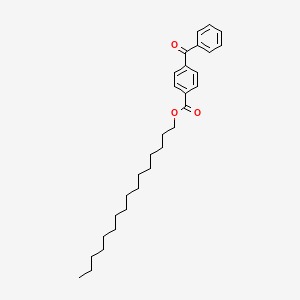
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
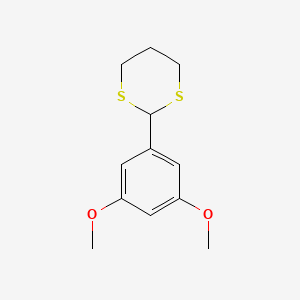
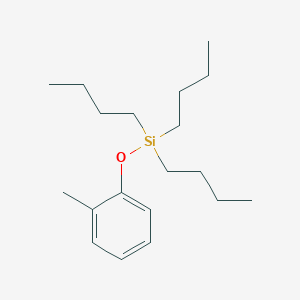
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)


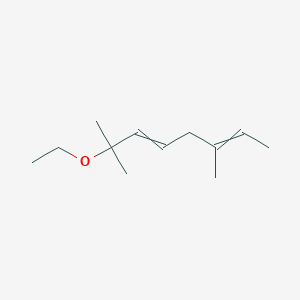
![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
